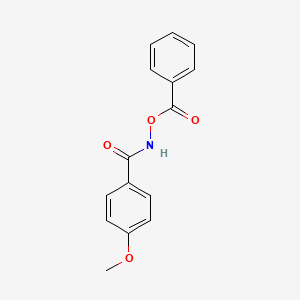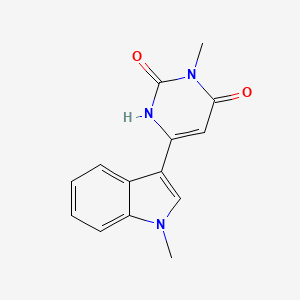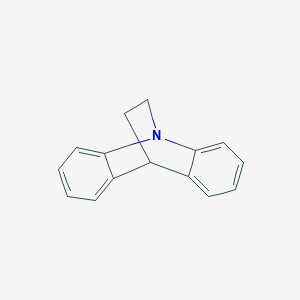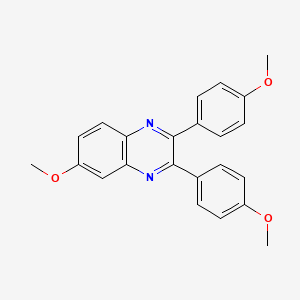
N-(Benzoyloxy)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzoyloxy)-4-methoxybenzamide is an organic compound that features both benzoyloxy and methoxy functional groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(Benzoyloxy)-4-methoxybenzamide can be synthesized through a multi-step process involving the formation of an N–O bond. One common method involves the oxidation of amines with benzoyl peroxide. The reaction typically requires a significant amount of water and a base such as cesium carbonate to achieve high selectivity and yield . The reaction conditions are mild and do not require an inert atmosphere, making the process relatively straightforward .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Benzoyloxy)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzoyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Benzoyl peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxamic acids, and substituted benzamides .
Wissenschaftliche Forschungsanwendungen
N-(Benzoyloxy)-4-methoxybenzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(Benzoyloxy)-4-methoxybenzamide involves the formation of N–O bonds, which are crucial for its biological and chemical activities. The compound can act as a precursor to hydroxamic acids and other biologically active molecules. The molecular targets and pathways involved include metal ion chelation and inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Benzoyloxy)amines: These compounds share the N–O bond and serve as intermediates in the synthesis of amines and hydroxamic acids.
Hydroxamic Acids: Known for their metal ion chelation properties and biological activities.
Benzamides: Structurally similar compounds with various functional groups attached to the benzamide core.
Uniqueness
N-(Benzoyloxy)-4-methoxybenzamide is unique due to its combination of benzoyloxy and methoxy groups, which confer specific chemical reactivity and potential biological activities. This combination makes it a valuable intermediate in organic synthesis and a candidate for further exploration in medicinal chemistry .
Eigenschaften
CAS-Nummer |
59101-32-5 |
|---|---|
Molekularformel |
C15H13NO4 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
[(4-methoxybenzoyl)amino] benzoate |
InChI |
InChI=1S/C15H13NO4/c1-19-13-9-7-11(8-10-13)14(17)16-20-15(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17) |
InChI-Schlüssel |
XRKYYOZNKFGEDR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NOC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3,4-Dichlorophenyl)-3-[(3,5-difluorophenyl)methyl]-3,7-dihydro-7-oxo-6H-1,2,3-triazolo[4,5-d]pyrimidine-6-acetamide](/img/structure/B14130636.png)


![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)


![1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)
![2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14130705.png)



